molecular formula C15H10BrN5OS B5804277 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzoxazole

2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzoxazole

Cat. No.: B5804277
M. Wt: 388.2 g/mol
InChI Key: KBQJSUPCFHEOFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[1-(4-Bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core fused with a tetrazole moiety via a sulfanyl-methyl linker. The benzoxazole ring (a bicyclic structure with oxygen and nitrogen atoms) is substituted at the 2-position by a sulfanyl group connected to a 4-bromophenyl-tetrazole unit.

The synthesis of such derivatives typically involves multi-step reactions, including cyclization and coupling steps. For example, analogous benzoxazole derivatives are synthesized via hydrazide intermediates reacting with carbon disulfide and cyclizing agents like hydrazine hydrate . The 4-bromophenyl group enhances lipophilicity and may influence binding affinity in biological systems, while the tetrazole moiety mimics carboxylate groups in drug-receptor interactions .

Properties

IUPAC Name

2-[[1-(4-bromophenyl)tetrazol-5-yl]methylsulfanyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN5OS/c16-10-5-7-11(8-6-10)21-14(18-19-20-21)9-23-15-17-12-3-1-2-4-13(12)22-15/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQJSUPCFHEOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC3=NN=NN3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzoxazole typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K₂CO₃), and a suitable solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents/Functional Groups Biological Activity (if reported) References
2-({[1-(4-Bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzoxazole Benzoxazole Sulfanyl-linked tetrazole, 4-bromophenyl Not explicitly reported
1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one Benzoxadiazole Triazole, hexanone chain Spectroscopic properties studied
3-(4-Bromophenyl)-1-butyl-5-[1-(2-chloro-6-methylphenyl)-1H-tetrazol-5-yl]imidazolidine-2,4-dione Imidazolidine-dione Tetrazole, 4-bromophenyl, chloro-methylphenyl Crystallographic data reported
Losartan Imidazole Tetrazole, biphenylmethyl Angiotensin II receptor antagonist (hypertension)
2-[1-[[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl]-4-piperidinyl]-1,3-benzothiazole Benzothiazole Tetrazole, thienylmethyl, piperidinyl Not explicitly reported

Key Differences and Implications

Core Heterocycles: Benzoxazole vs. Benzothiazole (): Replacing oxygen with sulfur in the benzothiazole core increases electron density and may alter metabolic stability or receptor binding .

Sulfanyl vs. Carboxylate Linkers: The sulfanyl group in the target compound offers greater resistance to enzymatic hydrolysis compared to ester or carboxylate linkages in drugs like valsartan .

Pharmacological Profiles :

  • While losartan and valsartan () are clinically validated antihypertensives, the target compound’s benzoxazole-tetrazole hybrid may exhibit untapped antimicrobial or anti-inflammatory properties, as seen in other benzoxazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.